![molecular formula C8H5Cl2NO2S B1459220 (4-Chloro-2-cyanophenyl)methanesulfonyl chloride CAS No. 1432681-23-6](/img/structure/B1459220.png)
(4-Chloro-2-cyanophenyl)methanesulfonyl chloride
Overview
Description
“(4-Chloro-2-cyanophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1432681-23-6 . It has a molecular weight of 250.1 . The compound is also known by its IUPAC name, which is the same as the common name .
Molecular Structure Analysis
The Inchi Code for “(4-Chloro-2-cyanophenyl)methanesulfonyl chloride” is 1S/C8H5Cl2NO2S/c9-8-2-1-6 (5-14 (10,12)13)7 (3-8)4-11/h1-3H,5H2 .Scientific Research Applications
Polymer Modification
In the realm of polymer chemistry , (4-Chloro-2-cyanophenyl)methanesulfonyl chloride has been explored for its efficacy in modifying polymers , such as its addition to cis-1,4-polybutadiene. This process is characterized by high regioselectivity, leading to the formation of saturated units within the polymer chain. The addition reactions are notable for their selectivity and the instability of the products, which can be stabilized through nucleophilic substitution, highlighting the compound's potential in tailoring polymer properties for specific applications (Buchan & Cameron, 1978).
Novel Organic Reactions
Moreover, novel organic transformations facilitated by (4-Chloro-2-cyanophenyl)methanesulfonyl chloride are of interest, such as the synthesis of 2-chloro-1,1-difluoroallyl methanesulfonates through unexpected rearrangement reactions. This process involves a base-mediated reaction leading to sigmatropic rearrangement and highlights the compound's role in enabling the formation of functionalized organofluorine compounds, which are valuable in pharmaceutical and material science (Ando et al., 2005).
Benzoxazole Synthesis
Additionally, it serves as a catalyst in one-pot syntheses of benzoxazoles from carboxylic acids , demonstrating its utility in facilitating heterocycle formation. This application is particularly noteworthy for its efficiency in synthesizing benzoxazoles, which are important heterocycles in various chemical domains, including pharmaceuticals and agrochemicals. The method's compatibility with diverse functional groups underscores the compound's versatility as a catalyst (Kumar, Rudrawar, & Chakraborti, 2008).
Safety and Hazards
properties
IUPAC Name |
(4-chloro-2-cyanophenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-8-2-1-6(5-14(10,12)13)7(3-8)4-11/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZUNKUCNWEEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-cyanophenyl)methanesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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